N-(Ethylamino) Fluvoxamine is a derivative of the selective serotonin reuptake inhibitor (SSRI) Fluvoxamine. While Fluvoxamine itself is a well-studied and prescribed medication for depression and obsessive-compulsive disorder , N-(Ethylamino) Fluvoxamine is not a therapeutic drug and is instead considered an impurity found in Fluvoxamine formulations [].
N-(Ethylamino) Fluvoxamine is a derivative of fluvoxamine, a well-known selective serotonin reuptake inhibitor (SSRI) primarily used in the treatment of obsessive-compulsive disorder and depression. The compound is characterized by its unique structure, which includes an ethylamino group attached to the fluvoxamine backbone. This modification may influence its pharmacological properties and interactions with biological systems. The chemical formula for N-(Ethylamino) Fluvoxamine is , and it has a molecular weight of approximately 434.4 g/mol .
These reactions are essential for understanding the compound's stability and reactivity in pharmaceutical formulations.
N-(Ethylamino) Fluvoxamine exhibits biological activity primarily through its action as a serotonin reuptake inhibitor. By blocking the serotonin transporter, it increases serotonin levels in the synaptic cleft, which is beneficial in treating mood disorders. Additionally, its structural modifications may enhance its affinity for serotonin receptors or alter its metabolic pathways compared to standard fluvoxamine .
The synthesis of N-(Ethylamino) Fluvoxamine typically involves:
The exact synthetic route may vary based on desired purity and scale of production but generally follows established protocols for modifying amine compounds .
N-(Ethylamino) Fluvoxamine is primarily studied for its potential therapeutic applications in treating anxiety disorders and depression. Its unique properties may lead to improved efficacy or reduced side effects compared to traditional fluvoxamine formulations. Moreover, research into its pharmacokinetics and metabolism could provide insights into personalized medicine approaches for treating psychiatric conditions .
Interaction studies involving N-(Ethylamino) Fluvoxamine focus on:
Such studies are crucial for assessing safety profiles and optimizing therapeutic regimens .
N-(Ethylamino) Fluvoxamine shares structural similarities with several other compounds in the SSRI class and related amines. Key comparisons include:
Compound Name | Chemical Structure | Unique Features |
---|---|---|
Fluvoxamine | CHFNO | Established SSRI; widely used |
Sertraline | CHClNO | Different halogen substitution; similar use |
Paroxetine | CHFNO | Distinct structure; more potent SSRI |
Citalopram | CHFNO | Different mechanism; fewer side effects |
These compounds highlight the unique aspects of N-(Ethylamino) Fluvoxamine while emphasizing its potential advantages in therapeutic contexts .